molecular formula C6H11NO2 B6259042 3-methyl-1,4-oxazepan-5-one CAS No. 1224374-23-5

3-methyl-1,4-oxazepan-5-one

Cat. No.: B6259042
CAS No.: 1224374-23-5
M. Wt: 129.16 g/mol
InChI Key: ZVNKGZGAANRYQX-UHFFFAOYSA-N
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Description

3-methyl-1,4-oxazepan-5-one is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . Its CAS registry number is 1224374-23-5 . This compound is characterized by the SMILES string CC1NC(=O)CCOC1 and is associated with the MDL number MFCD19227699 . As a heterocyclic building block featuring a seven-membered oxazepane ring, it is supplied for research use only. This product is intended for use as a standard in analytical chemistry, for method development in mass spectrometry, and as a synthetic intermediate in the exploration of new chemical spaces, including the development of peptidomimetics and other biologically active molecules . All researchers are advised to consult the Safety Data Sheet (SDS) before use. This product is not for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

CAS No.

1224374-23-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-methyl-1,4-oxazepan-5-one

InChI

InChI=1S/C6H11NO2/c1-5-4-9-3-2-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)

InChI Key

ZVNKGZGAANRYQX-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC(=O)N1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,4-oxazepan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol and an ester, the cyclization can be induced using acidic or basic catalysts. The reaction typically requires moderate temperatures and can be carried out in solvents such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and metal catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazepane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane-5-one derivatives with additional functional groups, while reduction can produce simpler oxazepane compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-methyl-1,4-oxazepan-5-one typically involves complex organic reactions that can include asymmetric synthesis techniques. For instance, researchers have explored various synthetic pathways to create novel derivatives of 1,4-oxazepan-5-one, which could enhance its pharmacological properties. A notable study aimed to synthesize chiral 1,4-oxazepan-5-one derivatives using (R)-2-amino-2-(4-chlorophenyl)acetic acid as a starting material, although challenges were encountered during cyclization attempts .

Anticancer Activity

One of the most promising applications of this compound is in the development of MDM2 inhibitors. MDM2 is a negative regulator of the p53 tumor suppressor protein; thus, inhibiting MDM2 can restore p53 function and promote apoptosis in cancer cells. Research has indicated that derivatives of 1,4-oxazepan-5-one can effectively disrupt the MDM2-p53 interaction, which is crucial for developing new cancer therapies .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds similar to this compound may exhibit neuropharmacological properties. These compounds could potentially modulate neurotransmitter systems and provide therapeutic effects for neurological disorders. However, further studies are required to elucidate these effects and their mechanisms .

Synthesis Challenges and Solutions

A significant challenge in synthesizing this compound derivatives has been achieving successful cyclization reactions. For instance, attempts to form the seven-membered ring structure have often resulted in low yields or complete failure. Researchers have proposed alternative synthetic routes and protective group strategies to address these challenges .

Pharmacophore Development

Pharmacophore modeling has been employed to design new derivatives of this compound with enhanced binding affinity for MDM2. Computational studies have provided insights into the structural requirements necessary for effective inhibition of the MDM2-p53 interaction .

Comparative Data Table

Application Description Research Findings
Anticancer ActivityInhibition of MDM2 to restore p53 function in cancer therapyEffective disruption of MDM2-p53 interaction observed
Neuropharmacological EffectsPotential modulation of neurotransmitter systemsFurther studies needed to confirm effects
Synthetic ChallengesDifficulty in cyclization during synthesisAlternative routes proposed to improve yield
Pharmacophore DevelopmentDesign of new derivatives based on binding affinity predictionsComputational modeling suggests structural modifications needed

Mechanism of Action

The mechanism of action of 3-methyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-oxazepane: Lacks the methyl group at the 3-position, resulting in different chemical and physical properties.

    3-methyl-1,4-thiazepan-5-one: Contains a sulfur atom instead of oxygen, leading to distinct reactivity and applications.

    3-methyl-1,4-diazepan-5-one:

Uniqueness

3-methyl-1,4-oxazepan-5-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Biological Activity

3-Methyl-1,4-oxazepan-5-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and comparative analyses.

Chemical Structure and Properties

This compound has the molecular formula C6H11NOC_6H_{11}NO and is characterized by a seven-membered ring structure containing nitrogen and oxygen atoms. The presence of the methyl group enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown it to be effective against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A case study evaluated the antimicrobial efficacy of this compound against these pathogens, revealing notable inhibition zones in agar diffusion tests, suggesting its potential as a lead for developing new antimicrobial agents.

2. Neuroprotective Effects

The compound's structure suggests possible interactions with central nervous system receptors, indicating neuroprotective effects. A notable case study found that derivatives similar to this compound provided protection against oxidative stress-induced cell death in neuronal cell lines. This finding is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

3. Enzyme Modulation

This compound has been shown to modulate enzyme activity, which may position it as a therapeutic agent in metabolic disorders. Its ability to interact with specific enzymes can alter biochemical pathways critical for maintaining cellular homeostasis.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.
  • Pathway Modulation : By interacting with key molecular targets, it can alter signaling pathways involved in various physiological processes.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
This compoundC₆H₁₁NOHydroxyl group enhances reactivity
6-Methyl-1,4-OxazepaneC₆H₁₃NOLacks hydroxyl group; different reactivity
1,4-OxazepanC₅H₉NO₂Simpler structure; less biological activity

This comparison illustrates how the specific substitution pattern in this compound may confer unique pharmacological properties not present in other derivatives.

Case Studies

Several case studies further elucidate the biological implications of this compound:

Case Study 1: Antimicrobial Properties

A study assessing various oxazepane derivatives included this compound. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotective compounds found that similar derivatives exhibited protective effects against oxidative stress-induced neuronal damage. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases.

Q & A

Q. Methodological Insight

  • Optimization Steps : Use kinetic studies (e.g., variable-temperature NMR) to monitor intermediate formation and adjust reaction time .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the oxazepanone core from byproducts.

How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound derivatives?

Basic Research Focus
Structural elucidation relies on complementary techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the oxazepanone ring protons (δ 3.5–4.5 ppm for CH2 groups adjacent to oxygen) and the methyl group (δ 1.2–1.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical uncertainties, such as chair vs. boat conformations in the seven-membered ring .

Q. Advanced Application

  • Contradiction Analysis : Discrepancies between calculated (DFT) and observed NMR shifts may indicate dynamic ring puckering or solvent effects. For example, acetonitrile’s polarity can stabilize specific conformers .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s electronic profile:

  • Nucleophilic Sites : The carbonyl oxygen (C5=O) and adjacent CH2 groups exhibit high electron density, making them prone to nucleophilic attack .
  • Electrophilic Reactivity : The methyl group’s inductive effect may deactivate the ring, but steric hindrance could dominate in substitution reactions .

Q. Methodological Consideration

  • Compare computed Fukui indices with experimental kinetic data (e.g., Hammett plots) to validate reactivity predictions .

How can researchers address contradictory data in the catalytic oxidation of this compound?

Advanced Research Focus
Contradictions in oxidation outcomes (e.g., variable product ratios) may arise from:

  • Catalyst Selectivity : Metal catalysts (e.g., RuO2) may favor lactam formation, while enzymatic oxidation could yield hydroxylated derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than protic solvents (e.g., ethanol) .

Q. Resolution Strategy

  • Use <sup>18</sup>O isotopic labeling to trace oxygen incorporation pathways.
  • Employ multivariate analysis (e.g., Design of Experiments) to isolate dominant variables .

What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

Basic Research Focus
Stability studies require:

  • Accelerated Degradation Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), monitoring degradation via HPLC .
  • Kinetic Modeling : Fit data to Arrhenius or Eyring equations to predict shelf life under standard conditions .

Q. Advanced Insight

  • Mechanistic Pathways : Acidic conditions may hydrolyze the lactam ring, while alkaline conditions could induce ring-opening via nucleophilic attack .

How can researchers design experiments to probe the biological activity of this compound without prior pharmacological data?

Q. Advanced Research Focus

  • Target Identification : Use molecular docking against protein databases (e.g., PDB) to predict binding affinity for enzymes like cyclooxygenase or GABA receptors .
  • In Vitro Assays : Prioritize enzyme inhibition assays (e.g., fluorescence-based) and cytotoxicity screening (e.g., MTT assay on HEK-293 cells) .

Q. Methodological Rigor

  • Validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .

What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Q. Advanced Research Focus

  • Heat and Mass Transfer : Exothermic cyclization steps require controlled addition rates and cooling to prevent runaway reactions .
  • Byproduct Management : Pilot-scale chromatography may be impractical; switch to crystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Contradiction Case Study
Lab-scale yields (70–80%) may drop to 50% at scale due to incomplete mixing—address via reactor design (e.g., continuous flow systems) .

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